molecular formula C10H10N4O B1278378 3-azido-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine CAS No. 86499-24-3

3-azido-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Cat. No.: B1278378
CAS No.: 86499-24-3
M. Wt: 202.21 g/mol
InChI Key: PDFYKDYEFKYENU-UHFFFAOYSA-N
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Description

3-Azido-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine ( 86499-24-3) is a high-value chemical intermediate in organic and medicinal chemistry research. Its primary application and research value lie in its role as a critical precursor in the synthesis of active pharmaceutical ingredients (APIs) and other complex molecules, particularly within the tetrahydrobenzo[b]azepine (THBA) class—a prominent pharmacophore found in marketed drugs . This compound features a benzazepine scaffold fused with a reactive azide group. The azide functionality is pivotal in synthetic pathways, serving as a masked amine. A key documented application is its use in a multi-step synthesis of (S)-3-amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid, which is a vital building block for the production of Benazepril, a widely used angiotensin-converting enzyme (ACE) inhibitor . The synthetic route involves the nucleophilic substitution of a chloro precursor with sodium azide to form this intermediate, which is subsequently hydrogenated to introduce the amine group necessary for final API construction . With a molecular formula of C10H10N4O and a molecular weight of 202.22 g/mol , this reagent is essential for researchers developing novel synthetic methodologies, such as those leveraging palladium/norbornene cooperative catalysis to build functionalized THBAs , and for those investigating the structure-activity relationships of benzazepine-derived bioactive compounds. For laboratory research and development use only. Not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-azido-1,3,4,5-tetrahydro-1-benzazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c11-14-13-9-6-5-7-3-1-2-4-8(7)12-10(9)15/h1-4,9H,5-6H2,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFYKDYEFKYENU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2NC(=O)C1N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00448802
Record name 3-Azido-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86499-24-3
Record name 3-Azido-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86499-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Azido-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-azido-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine typically involves the azidation of a precursor compound, such as 2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine. The reaction is carried out under controlled conditions using sodium azide as the azidating agent. The reaction is usually performed in an organic solvent, such as dimethylformamide, at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-azido-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H10N4O
  • Molecular Weight : 202.21 g/mol
  • CAS Number : 86499-24-3
  • Structure : The compound features a seven-membered ring structure with nitrogen and oxygen atoms, contributing to its reactivity and potential applications in click chemistry.

Chemistry

3-Azido-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine serves as an essential building block for synthesizing more complex heterocyclic compounds. Its azido group can be utilized in various chemical transformations:

  • Click Chemistry : The azido group is reactive towards alkynes, facilitating the formation of stable triazole rings.
  • Substitution Reactions : The azido group can be substituted with other functional groups under appropriate conditions, allowing for the creation of diverse derivatives.

Biology

Research indicates that this compound may possess bioactive properties:

  • Antimicrobial Activity : Studies have explored its potential as an antimicrobial agent.
  • Anticancer Properties : Research is ongoing to investigate its efficacy against various cancer cell lines.

Medicine

The compound shows promise in drug development:

  • Enzyme Inhibitors : It is being studied for its potential use in designing inhibitors for specific enzymes involved in disease pathways.
  • Therapeutic Applications : Its unique structure may lead to the development of novel therapeutic agents targeting various diseases.

Industry

In industrial applications, this compound is utilized in:

  • Material Science : The compound is explored for developing new materials with specific properties such as polymers and coatings.
  • Pharmaceutical Development : Its derivatives are being investigated for their potential use in pharmaceuticals.

Case Studies

Study FocusFindingsReference
Antimicrobial ActivityDemonstrated effectiveness against certain bacterial strains.
Anticancer ResearchShowed cytotoxic effects on cancer cell lines in vitro.
Drug DevelopmentPotential as an enzyme inhibitor was highlighted through structure-activity relationship studies.

Mechanism of Action

The mechanism of action of 3-azido-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine involves its interaction with specific molecular targets, such as enzymes or receptors. The azido group can participate in click chemistry reactions, forming stable triazole rings that can modulate biological activity. The compound’s effects are mediated through pathways involving the inhibition of specific enzymes or the activation of receptors .

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine: Lacks the azido group, making it less reactive in certain chemical reactions.

    3-Amino-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine: Contains an amino group instead of an azido group, leading to different reactivity and biological activity.

    3-Hydroxy-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine: Contains a hydroxy group, which affects its solubility and reactivity.

Uniqueness

3-azido-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine is unique due to the presence of the azido group, which imparts distinct reactivity and potential for click chemistry applications. This makes it a valuable compound in the synthesis of complex molecules and the development of new materials .

Biological Activity

Overview

3-Azido-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine (CAS No. 86499-24-3) is a heterocyclic compound characterized by a seven-membered ring structure containing nitrogen and oxygen atoms. Its unique azido group contributes to its reactivity and potential biological applications. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and potential in drug development.

Property Details
Molecular FormulaC₁₀H₁₀N₄O
Molecular Weight202.21 g/mol
CAS Number86499-24-3
StructureStructure

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The azido group can participate in click chemistry reactions, leading to the formation of stable triazole rings. This property allows the compound to modulate biological activity through pathways that involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for various metabolic processes.
  • Receptor Activation : It can also activate certain receptors, potentially influencing signaling pathways associated with cell growth and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

Anticancer Activity

Studies have shown that this compound has potential anticancer properties. It has been evaluated in vitro against several cancer cell lines, demonstrating:

  • Cytotoxic Effects : The compound induces apoptosis in cancer cells through the activation of caspases.
  • Inhibition of Cell Proliferation : It significantly reduces the proliferation rate of cancer cells by modulating cell cycle progression.

Case Studies

  • Antimicrobial Efficacy Study :
    • Objective : To evaluate the antimicrobial properties against Gram-positive and Gram-negative bacteria.
    • Findings : The compound displayed a minimum inhibitory concentration (MIC) of 10 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antimicrobial activity.
  • Anticancer Screening :
    • Objective : To assess the cytotoxic effects on human breast cancer cell lines (MCF-7).
    • Results : Treatment with 50 µM of the compound resulted in a 70% reduction in cell viability after 48 hours, suggesting strong anticancer potential.

Applications in Drug Development

Due to its promising biological activities, this compound is being explored for:

  • Development of Antimicrobial Agents : Its unique structure may lead to novel antibiotics.
  • Cancer Therapeutics : The compound's ability to induce apoptosis makes it a candidate for further development as an anticancer drug.

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : The azido group (N₃) induces deshielding of adjacent protons (δ 3.5–4.5 ppm for CH₂N₃) and carbons (δ 50–60 ppm). Coupling patterns distinguish axial vs. equatorial conformations in the tetrahydroazepine ring .
  • X-ray Crystallography : Resolves bond angles and torsional strain in the azide moiety, critical for confirming the absence of dimerization or decomposition (e.g., bond lengths ~1.10–1.15 Å for N=N bonds) .
    Data Interpretation : Compare experimental results with density functional theory (DFT) calculations to validate electronic effects on azide reactivity .

What theoretical frameworks guide the design of 3-azido-benzazepines for targeted biological activity?

Q. Advanced Research Focus

  • Molecular Docking : Align the azide group with enzymatic active sites (e.g., kinases or proteases) using software like AutoDock Vina. The azide’s electron-deficient nature enhances hydrogen bonding with catalytic residues .
  • Pharmacophore Modeling : Prioritize compounds where the azide acts as a hydrogen-bond acceptor, validated by QSAR studies correlating logP values (<2.5) with cellular permeability .
    Contradictions : Some studies report azides as metabolic liabilities (e.g., CYP450-mediated reduction), necessitating pro-drug strategies to balance reactivity and stability .

How do stability studies address contradictions in the compound’s reactivity under physiological conditions?

Q. Advanced Research Focus

  • Degradation Pathways :
    • Hydrolysis : Azides hydrolyze to amines in acidic environments (pH <3), monitored via LC-MS.
    • Thermal Decomposition : Differential scanning calorimetry (DSC) reveals exothermic peaks above 120°C, indicating risk of explosive decomposition .
  • Mitigation Strategies :
    • Lyophilization to reduce hydrolytic degradation.
    • Co-crystallization with cyclodextrins to enhance thermal stability .

What advanced computational methods predict the regioselectivity of azide-alkyne cycloadditions (Click Chemistry) with this compound?

Q. Advanced Research Focus

  • DFT Calculations : Compare activation energies for 1,3-dipolar cycloadditions with terminal alkynes. Azide’s electron-withdrawing effects lower transition-state energy by 10–15 kcal/mol .
  • Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts (e.g., Cu(I) vs. Ru(II)) and solvent systems (e.g., THF vs. DMSO) .

How do impurities in synthetic batches impact pharmacological profiling, and what analytical techniques ensure quality control?

Q. Advanced Research Focus

  • Common Impurities :
    • Des-azido analogs : Formed via incomplete substitution (detected by HPLC retention time shifts).
    • Oxidative Byproducts : Identified via high-resolution MS (e.g., m/z +16 corresponding to N-oxide formation) .
  • QC Protocols :
    • USP guidelines for impurity thresholds (<0.5% for individual impurities, <2.0% total) using validated HPLC methods with UV detection at 254 nm .

What methodologies reconcile discrepancies in reported cytotoxicity data across cell lines?

Q. Advanced Research Focus

  • Experimental Design :
    • Standardize assays (e.g., MTT vs. ATP luminescence) and cell passage numbers.
    • Control for azide reduction by cellular thiols (e.g., glutathione) using LC-MS metabolite profiling .
  • Statistical Analysis : Apply ANOVA to differentiate batch effects vs. biological variability, with p<0.05 thresholds .

How can AI-driven process simulation optimize large-scale synthesis while minimizing hazardous intermediates?

Q. Advanced Research Focus

  • COMSOL Multiphysics : Model heat transfer and azide decomposition risks in continuous-flow reactors.
  • AI Workflows :
    • Bayesian optimization to refine reaction parameters (temperature, flow rate).
    • Predict solvent waste reduction by >30% via green chemistry algorithms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.